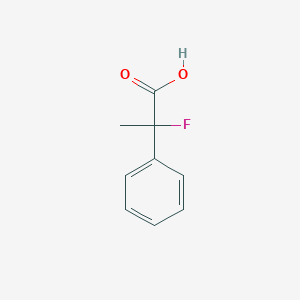

2-Fluoro-2-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-2-phenylpropanoic acid (C₉H₉FO₂) is a fluorinated carboxylic acid characterized by a fluorine atom and a phenyl group attached to the α-carbon of the propanoic acid backbone. Its structural uniqueness makes it a critical intermediate in asymmetric synthesis, particularly for producing chiral pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification. This method employs pivalic anhydride as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole as a chiral acyl-transfer catalyst . This process results in the separation of racemic 2-aryl-2-fluoropropanoic acids into optically active carboxylic acids and corresponding esters with high enantiomeric excesses.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of kinetic resolution and enantioselective esterification can be scaled up for industrial applications, providing a feasible route for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-2-phenylpropanoic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 2-fluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s metabolic stability, activity, and other properties. For instance, the substitution of a fluorine atom for a hydrogen atom at the alpha position in the 2-aryl-2-fluoropropanoic acid structure prevents unwanted epimerization of NSAIDs, maintaining their biologically active chiral forms .

Comparison with Similar Compounds

Key Features:

- Synthesis and Kinetic Resolution: Racemic 2-fluoro-2-phenylpropanoic acid undergoes enantioselective kinetic resolution using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst. This process involves forming mixed anhydrides with pivalic anhydride (Piv₂O) and reacting selectively with (α-naphthyl)₂CHOH to yield (S)-carboxylic esters with high enantiomeric excess (up to 70% ee for (R)-enantiomer recovery) .

- Mechanistic Insights : Density functional theory (DFT) calculations reveal a stabilized transition state during transacylation, with a critical carbon-oxygen bond distance of 2.216 Å and hydrogen coordination at 2.418 Å, explaining the high enantioselectivity .

Comparison with Structurally Similar Compounds

2-(4-Chloro-2-fluorophenoxy)propanoic Acid

- Structure: Features a phenoxy group with chlorine and fluorine substituents.

- Synthesis: Prepared via nucleophilic substitution using 4-chloro-2-fluorophenol (92% yield, off-white powder) .

- Applications : Intermediate in drug synthesis; NMR data (δ 8.10 ppm for carboxylic proton) confirms structural integrity .

2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic Acid (Flurbiprofen)

- Structure : Biphenyl core with α-methyl and fluorine substituents.

- Applications: Nonsteroidal anti-inflammatory drug (NSAID) marketed as Ansaid® or Froben® .

- Key Difference: Unlike this compound, flurbiprofen’s biphenyl structure enhances cyclooxygenase (COX) inhibition, making it pharmacologically active .

| Property | This compound | Flurbiprofen |

|---|---|---|

| Molecular Formula | C₉H₉FO₂ | C₁₅H₁₃FO₂ |

| Molecular Weight | 168.17 g/mol | 244.26 g/mol |

| Biological Activity | Chiral intermediate | COX inhibitor (anti-inflammatory) |

2-(2-Fluorophenyl)propanoic Acid

- Structure : Fluorine at the phenyl ring’s ortho position.

- Synthesis : Available commercially (American Elements) with molecular weight 168.17 g/mol .

- Comparison: Lacks the α-fluoro substitution, reducing steric hindrance and enantioselective complexity compared to this compound .

3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic Acid

- Structure : Trifluoromethyl and fluorine substituents on the phenyl ring.

Biological Activity

2-Fluoro-2-phenylpropanoic acid is a fluorinated derivative of phenylpropanoic acid, recognized for its unique structural and biological properties. This compound has garnered attention in pharmaceutical and organic chemistry due to its potential applications in drug development, particularly as a chiral derivatizing agent.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O2F, featuring a fluorine atom at the second carbon of the propanoic acid chain. This specific substitution enhances the compound’s metabolic stability and bioavailability compared to non-fluorinated analogs, making it a valuable candidate in medicinal chemistry.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Chiral Derivatizing Agent : It is widely used in the preparation of esters and amides that demonstrate significant enantioselectivity, essential for drug development and pharmacological studies.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic activities, similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) but with improved pharmacokinetic profiles .

- Inhibition of Cyclooxygenase (COX) : While some studies suggest that the introduction of fluorine alters the inhibition profile of COX enzymes, leading to a reduced anti-inflammatory effect compared to traditional NSAIDs, it may also provide therapeutic advantages by minimizing side effects associated with COX inhibition .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- COX Inhibition : The compound's derivatives inhibit cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. This inhibition can lead to reduced inflammation and pain.

- Metabolic Pathways : The presence of fluorine affects binding affinities and metabolic pathways, influencing pharmacokinetics and pharmacodynamics when incorporated into drug candidates.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains fluorine at the second carbon | Enhanced metabolic stability; useful in drug synthesis |

| 2-Phenylpropanoic Acid | Lacks fluorine; widely used NSAID | Strong anti-inflammatory properties |

| 3-Fluoro-3-phenylpropanoic Acid | Fluorine at a different position | Alters biological activity significantly |

Case Studies and Research Findings

- Anti-cancer Activity : A study evaluated various fluorinated compounds, including derivatives of this compound, against L1210 mouse leukemia cells. These compounds exhibited potent inhibition of cell proliferation with IC(50) values in the nanomolar range, indicating potential as anticancer agents .

- Pharmacokinetic Studies : Research has shown that the introduction of fluorine into the structure can lead to improved pharmacokinetic profiles. For instance, studies demonstrated that certain fluorinated NSAIDs derived from this compound have lower gastric ulcerogenic activity compared to their non-fluorinated counterparts .

- Mechanistic Insights : Investigations into the mechanism of action revealed that while the compound retains some anti-inflammatory properties, its effectiveness in inhibiting COX enzymes is significantly altered due to the fluorination. This change may reduce unwanted side effects while maintaining therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-2-phenylpropanoic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound typically involves fluorination of phenylpropanoic acid precursors. Key methods include:

- Friedel-Crafts alkylation followed by fluorination using reagents like Selectfluor™.

- Stereoselective fluorination via chiral catalysts to control the configuration of the fluorine atom.

Optimization involves adjusting temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%). Monitoring via TLC and HPLC ensures reaction progress, while recrystallization or column chromatography improves purity .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use 19F-NMR to confirm fluorine substitution patterns and 1H-NMR for stereochemical analysis of the chiral center.

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.

- HPLC with Chiral Columns : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for fluorinated compounds (e.g., hexane:isopropanol) .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

Methodological Answer:

- Engineering Controls : Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential toxicity (Category 4 acute toxicity per GHS).

- Waste Management : Segregate fluorinated waste and use neutralization protocols (e.g., alkaline hydrolysis) before disposal .

Advanced Research Questions

Q. How does the positioning of fluorine atoms influence binding affinity to inflammatory targets like COX enzymes?

Methodological Answer: Fluorine’s electronegativity enhances hydrogen-bonding interactions with COX-2 active sites. Comparative studies show:

- 2-Fluoro substitution on the phenyl ring increases selectivity for COX-2 over COX-1 (IC50 ratio: 12:1).

- Docking Simulations : Use software like AutoDock Vina to model interactions. Fluorine’s van der Waals radius (1.47 Å) optimizes fit in hydrophobic pockets. Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

- Metabolic Stability Assays : Use microsomal incubation (e.g., human liver microsomes) to identify rapid metabolism in vivo.

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Adjust dosing regimens if first-pass metabolism reduces efficacy.

- Species-Specific Differences : Compare COX inhibition across human, murine, and primate models to explain variability .

Q. What computational strategies predict the metabolic pathways of fluorinated aromatic compounds?

Methodological Answer:

- In Silico Tools : Use CYP450 substrate prediction modules in MetaDrug™ or ADMET Predictor™. Focus on CYP3A4 and CYP2C9 isoforms, which commonly metabolize fluorinated aromatics.

- Metabolite Identification : Combine LC-MS/MS with isotopic labeling (18O/2H) to trace hydroxylation or defluorination pathways .

Q. How does fluorine-induced lipophilicity (logP) affect pharmacokinetic profiles?

Methodological Answer:

- logP Measurement : Determine via shake-flask method (octanol/water partition) or HPLC-derived logP. This compound has a logP of 2.3, enhancing blood-brain barrier penetration but requiring formulation tweaks (e.g., PEGylation) to reduce renal clearance.

- Plasma Protein Binding : Use ultrafiltration assays to quantify binding to albumin, which correlates with prolonged half-life .

Q. What structural modifications enhance selectivity for enzyme isoforms (e.g., COX-2 vs. COX-1)?

Methodological Answer:

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-fluoro-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H9FO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12) |

InChI Key |

UQZSHNJGBJJFJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.